molecular formula C20H10F6N2O B2869093 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-81-0

2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No. B2869093
CAS RN: 303152-81-0
M. Wt: 408.303
InChI Key: FQCADPXVUFMBDG-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Azafluorene Derivatives and COVID-19 Research

A study focused on azafluorene derivatives, closely related to the queried compound, for their potential in inhibiting SARS-CoV-2 RdRp. The compounds were synthesized and analyzed through various methods, including molecular docking, to evaluate their efficacy against COVID-19, demonstrating the relevance of such compounds in antiviral research (Venkateshan et al., 2020).

Synthetic Routes and Chemical Synthesis

Research on synthetic routes for related compounds has shown advancements in chemistry. For instance, the regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides demonstrates innovative approaches to synthesizing complex molecules, which could be applicable to the compound (Raminelli et al., 2006).

Fluorescent Chemosensors

Another study explored the synthesis of a fluorescent chemosensor based on phenothiazine-tethered 2-aminopyridine-3-carbonitrile, indicating the use of similar compounds in detecting ions and molecules. Such research underscores the importance of these compounds in developing new materials for sensing and detection applications (Roja et al., 2020).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effect on copper in hydrochloric acid, illustrating the application of related compounds in protecting metals from corrosion. This research highlights the compound's potential in industrial applications, particularly in materials science (Sudheer & Quraishi, 2015).

Polyimide Materials

Studies on soluble polyimides based on pyridine-containing diamine and various aromatic dianhydrides have shown the use of related compounds in creating materials with good thermal stability, optical transparency, and mechanical properties. Such research indicates the potential of these compounds in developing advanced polymeric materials (Yan et al., 2011).

Mechanism of Action

The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O/c21-19(22,23)14-4-1-3-12(9-14)17-8-7-13(11-27)18(28-17)29-16-6-2-5-15(10-16)20(24,25)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCADPXVUFMBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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